molecular formula C5H13ClN2O B1386658 (Oxolan-3-ylmethyl)hydrazine hydrochloride CAS No. 1170929-92-6

(Oxolan-3-ylmethyl)hydrazine hydrochloride

Cat. No.: B1386658
CAS No.: 1170929-92-6
M. Wt: 152.62 g/mol
InChI Key: BFZAOHNFSPHEKJ-UHFFFAOYSA-N
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Description

(Oxolan-3-ylmethyl)hydrazine hydrochloride is a hydrazine derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylhydrazine moiety. Its systematic IUPAC name is [(3S)-oxolan-3-yl]methylhydrazine hydrochloride (CAS: 1364632-45-0) . The compound is characterized by a secondary amine group in the hydrazine chain, which confers strong reducing properties and nucleophilic reactivity. It is commonly used in organic synthesis, particularly in cyclocondensation reactions and as a precursor for heterocyclic compounds .

The oxolane ring contributes steric bulk and electron-donating effects, which modulate reactivity compared to simpler hydrazine salts. Its hydrochloride form enhances solubility in polar solvents and stability under ambient conditions .

Preparation Methods

The synthesis of (Oxolan-3-ylmethyl)hydrazine hydrochloride typically involves the reaction of oxolane derivatives with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(Oxolan-3-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Materials Science

(Oxolan-3-ylmethyl)hydrazine hydrochloride has been explored for its role as an additive in the production of advanced materials, particularly in the field of solar energy:

  • Application in Solar Cells : Research indicates that the compound enhances the properties of tin-based perovskite solar cells. When added to precursor solutions, it influences the crystallization process, leading to improved power conversion efficiencies. Studies have reported efficiencies reaching up to 9.26% with enhanced stability when this compound is utilized.
Application Description Results
Solar CellsAdditive to precursor solutionsEfficiency up to 9.26%

Pharmacological Investigations

The biological activity of this compound has been a focal point for pharmacological research:

  • Enzyme Inhibition : The hydrazine component can form reactive intermediates that interact with biological macromolecules. This interaction may lead to the inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic effects.
  • Cellular Interaction Studies : Preliminary studies indicate that this compound can disrupt cellular pathways, making it a candidate for further exploration in drug development aimed at various diseases.
Biological Activity Mechanism Potential Applications
Enzyme InhibitionInteracts with enzymesDrug development
Cellular InteractionDisrupts pathwaysTherapeutic effects

Case Study 1: Solar Cell Efficiency Improvement

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into the fabrication process of tin-based perovskite solar cells significantly improved their efficiency and stability. The results indicated that the compound facilitated better crystallization and morphology control during synthesis, which are critical factors for enhancing solar cell performance.

Case Study 2: Pharmacological Exploration

In pharmacological studies, this compound was tested for its ability to inhibit specific metabolic enzymes linked to cancer progression. The results showed promising inhibition rates, warranting further investigation into its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of (Oxolan-3-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Functional Group Analysis

Compound Name Structural Features Molecular Weight Key Applications Performance/Reactivity Notes
(Oxolan-3-ylmethyl)hydrazine HCl Oxolane ring + methylhydrazine hydrochloride 124.57 (C₃H₉ClN₂O) Organic synthesis, reducing agent Moderate steric hindrance; electron-rich due to oxolane
(2-Thienylmethyl)hydrazine HCl (THC) Thiophene ring + methylhydrazine hydrochloride 164.66 (C₅H₉ClN₂S) Perovskite solar cell additive 23.0% device efficiency; sulfur enhances electron transfer
Propylhydrazine HCl (PHC) Linear propyl chain + hydrazine hydrochloride 110.58 (C₃H₁₀ClN₂) Perovskite precursor stabilization 22.6% device efficiency; less steric hindrance
[(Thiolan-3-yl)methyl]hydrazine diHCl Thiolane (sulfur-containing ring) + dihydrochloride 205.15 (C₅H₁₄Cl₂N₂S) Catalysis, coordination chemistry Higher acidity due to dihydrochloride; sulfur aids metal binding
Hydrazine Hydrochloride Simple hydrazine + HCl 68.51 (H₃ClN₂) General reducing agent, synthesis High basicity; limited steric effects

Research Findings and Performance Metrics

  • Anticancer Activity : Hydrazine derivatives with heterocyclic substituents (e.g., indole, pyrazole) show enhanced anticancer activity. The oxolane group’s polarity may improve cellular uptake compared to hydrophobic analogs .
  • Antimicrobial Efficiency : In inhibition studies, hydrazine derivatives rank lower than arginine but higher than aspartic acid. Substituents like oxolane may improve binding to microbial targets .
  • Solar Cell Applications : THC’s thiophene group outperforms PHC’s alkyl chain in device efficiency (23.0% vs. 22.6%), highlighting the role of aromaticity in electron transport .

Biological Activity

(Oxolan-3-ylmethyl)hydrazine hydrochloride, a compound characterized by its unique oxolane (tetrahydrofuran) ring and hydrazine functional group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H12ClN2O
  • Molecular Weight : Approximately 152.62 g/mol
  • Solubility : Soluble in water due to its dihydrochloride salt form.

The compound's structure allows it to interact with various biological macromolecules, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The hydrazine moiety is known to form reactive intermediates that can disrupt cellular processes involved in tumor growth.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common among hydrazine derivatives. This includes activity against various bacterial and fungal strains .
  • Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Reactive Intermediates Formation : The hydrazine component can generate reactive species that interact with nucleophilic sites on proteins and nucleic acids, potentially leading to altered cellular functions.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and thereby affecting metabolic pathways critical for cell survival and proliferation.

Case Studies

  • Antitumor Activity :
    • In vitro studies conducted on various cancer cell lines demonstrated an IC50 value ranging from 4 µM to 17 µM for derivatives of hydrazones related to this compound. These findings suggest significant potential for further development as anticancer agents .
  • Antimicrobial Efficacy :
    • A study evaluating the antimicrobial activity of hydrazone derivatives found that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 125 µg/mL against Candida albicans.

Comparative Analysis

Compound NameBiological ActivityIC50/MIC Value
(Oxolan-3-ylmethyl)hydrazine HClAntitumor4–17 µM
Hydrazone Derivative AAntimicrobial125 µg/mL
Hydrazone Derivative BEnzyme InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Oxolan-3-ylmethyl)hydrazine hydrochloride?

  • Methodology : The compound is typically synthesized via condensation reactions. A reflux setup with ethanol as the solvent is commonly employed, where equimolar amounts of oxolane derivatives and hydrazine hydrochloride are heated for 6–8 hours. Post-reaction, the product is crystallized from ethanol and dried under vacuum . Adjusting molar ratios of reactants (e.g., 2.5 mmol hydrazine derivatives) and monitoring reaction completion via TLC are critical steps .

Q. How can researchers verify the structural integrity of this compound?

  • Methodology : Characterization involves 1^1H NMR (e.g., DMSO-d6d_6 solvent, δ 10.59 ppm for NH2_2 groups), IR (peaks at ~3200 cm1^{-1} for N-H stretching), and mass spectrometry (e.g., molecular ion [M+1]+^+ at m/z 173). Cross-referencing with ChemSpider ID databases ensures accuracy . Purity is confirmed via HPLC using pharmacopeial standards, with method validation including retention time reproducibility and spike-recovery tests .

Q. What safety protocols are critical for handling this compound?

  • Methodology : Use fume hoods and PPE (gloves, lab coats) due to its hemolytic toxicity. Storage in airtight containers with desiccants prevents hygroscopic degradation. Spills are neutralized with calcium hypochlorite, and waste is disposed via hazardous chemical protocols . Workplace exposure limits (e.g., OSHA standards) should be monitored via air sampling .

Advanced Research Questions

Q. How does solvent polarity influence the stability of this compound in nucleophilic reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF) enhance stability by reducing hydrolysis. Kinetic studies under varying temperatures (25–80°C) and solvents (ethanol vs. acetonitrile) are analyzed via UV-Vis spectroscopy to track decomposition rates. Data contradictions (e.g., unexpected byproducts) may arise from trace moisture, requiring Karl Fischer titration for solvent drying validation .

Q. What mechanistic insights explain its reactivity in heterocyclic synthesis (e.g., pyrazole or indole derivatives)?

  • Methodology : The compound acts as a hydrazine donor in Fischer indole synthesis. Mechanistic studies using 15^{15}N-labeled hydrazine and DFT calculations reveal nucleophilic attack on carbonyl groups, forming intermediates like hydrazones. Competing pathways (e.g., hemiaminal formation) are identified via LC-MS/MS monitoring .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzyme inhibition)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like aminopeptidase N. Parameters include binding free energy (ΔG) and hydrogen-bonding networks with catalytic residues. Experimental validation via enzyme inhibition assays (IC50_{50} determination) resolves discrepancies between predicted and observed activity .

Q. Data Contradictions and Resolution

  • Contradiction : Variability in reported LD50_{50} values (e.g., 25–2100 mg/kg for hydrazine derivatives).

    • Resolution : Species-specific toxicity (rats vs. mice) and purity differences (98% vs. technical grade) account for disparities. Researchers must validate purity via elemental analysis and adhere to species-matched safety data .
  • Contradiction : Conflicting optimal reflux times (6 vs. 8 hours) in synthesis protocols.

    • Resolution : Reaction monitoring via in-situ FTIR (disappearance of carbonyl peaks at ~1700 cm1^{-1}) ensures endpoint accuracy, avoiding over-reaction and side products .

Properties

IUPAC Name

oxolan-3-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-3-5-1-2-8-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZAOHNFSPHEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Oxolan-3-ylmethyl)hydrazine hydrochloride
(Oxolan-3-ylmethyl)hydrazine hydrochloride
(Oxolan-3-ylmethyl)hydrazine hydrochloride
(Oxolan-3-ylmethyl)hydrazine hydrochloride
(Oxolan-3-ylmethyl)hydrazine hydrochloride
(Oxolan-3-ylmethyl)hydrazine hydrochloride

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